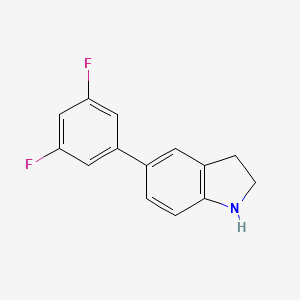

5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N/c15-12-6-11(7-13(16)8-12)9-1-2-14-10(5-9)3-4-17-14/h1-2,5-8,17H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVWIBZHROEOGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 5 3,5 Difluorophenyl 2,3 Dihydro 1h Indole

Established Approaches for 2,3-dihydro-1H-indole Ring System Construction

The 2,3-dihydro-1H-indole, or indoline (B122111), framework is a common motif in biologically active compounds, leading to the development of numerous synthetic routes. These methods can be broadly categorized into adaptations of classical indole (B1671886) syntheses and more contemporary regioselective and stereoselective pathways.

Classical and Contemporary Indole Synthesis Adaptations Relevant to Dihydroindoles

Many classical methods for indole synthesis can be adapted to produce dihydroindoles, often by reduction of the resulting indole or by modification of the starting materials or reaction conditions.

One of the most renowned methods for indole synthesis is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com While this method directly yields an indole, the resulting indole can be subsequently reduced to the corresponding dihydroindole using various reducing agents, such as sodium cyanoborohydride. guidechem.com A modification of this classical approach, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone precursor for the Fischer cyclization. wikipedia.org

Another significant approach is the reductive cyclization of nitro compounds . For instance, 2-(2-nitrophenyl)ethyl derivatives can undergo intramolecular reductive cyclization to form the dihydroindole ring. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). nih.gov A variety of reducing agents, including iron or zinc in acetic acid, have also been employed for this purpose. nih.gov Modern advancements have seen the use of formate (B1220265) esters as carbon monoxide surrogates in palladium-catalyzed reductive cyclizations of 2-nitrostyrenes to yield indoles, which can then be reduced to indolines. researchgate.net

The table below summarizes key adaptations of classical indole syntheses for obtaining dihydroindoles.

| Synthesis Name | Description | Relevance to Dihydroindoles |

| Fischer Indole Synthesis | Acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole. wikipedia.orgbyjus.com | The resulting indole can be reduced to a dihydroindole in a subsequent step. guidechem.com |

| Reductive Cyclization | Intramolecular cyclization of a substituted nitroarene, such as a 2-nitrostyrene or a 2-(2-nitrophenyl)ethyl derivative. nih.govresearchgate.net | This method can directly yield the dihydroindole ring system or an indole that is readily reduced. |

Regioselective and Stereoselective Synthetic Pathways to Dihydroindoles

Modern synthetic efforts have focused on developing methods that offer high control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) in the dihydroindole ring.

Regioselective syntheses are crucial for preparing specifically substituted dihydroindoles. For instance, intramolecular nucleophilic aromatic substitution can be employed to construct the dihydroindole ring with defined regiochemistry. rsc.org

Stereoselective syntheses are of particular importance for the preparation of chiral dihydroindoles, which are often found in biologically active molecules. One notable stereoselective method involves the rhodium-catalyzed C-H insertion of α-diazocarbonyl compounds, which can lead to the formation of trans-2,3-dihydro-1H-indoles with high enantioselectivity. researchgate.net Another approach involves the reduction of functionalized 2-oxindoles using various boron hydrides, which can be controlled to achieve chemoselective reduction and create stereocenters in the dihydroindole ring. nih.gov

Targeted Synthesis of 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole

The synthesis of the specific target molecule, this compound, is most strategically achieved through a convergent approach. This involves the synthesis of two key precursors: a functionalized dihydroindole and a difluorophenyl-containing reagent, followed by a cross-coupling reaction to join them. The most logical disconnection points to a Suzuki-Miyaura coupling between a 5-halo-2,3-dihydro-1H-indole and 3,5-difluorophenylboronic acid.

Precursor Synthesis and Selective Functionalization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

Synthesis of 5-Bromo-2,3-dihydro-1H-indole: A common and practical precursor for introducing substituents at the 5-position of the indoline ring is 5-bromo-2,3-dihydro-1H-indole (also known as 5-bromoindoline). This intermediate can be prepared by the reduction of 5-bromoindole. guidechem.com A widely used method for this reduction involves sodium cyanoborohydride (NaBH3CN) in acetic acid. guidechem.com 5-Bromoindole itself can be synthesized from indole through various bromination procedures. google.com

Synthesis of 3,5-Difluorophenylboronic Acid: This crucial reagent for the Suzuki-Miyaura coupling is commercially available but can also be synthesized in the laboratory. medchemexpress.comsigmaaldrich.com A common laboratory preparation involves the reaction of 1-bromo-3,5-difluorobenzene (B42898) with a strong base, such as n-butyllithium, at low temperature (-78 °C) to form the corresponding aryllithium species. This is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. google.com

| Precursor | Synthetic Method | Key Reagents |

| 5-Bromo-2,3-dihydro-1H-indole | Reduction of 5-bromoindole | Sodium cyanoborohydride, Acetic acid guidechem.com |

| 3,5-Difluorophenylboronic Acid | Grignard or organolithium formation followed by reaction with a borate ester | 1-Bromo-3,5-difluorobenzene, n-Butyllithium, Triisopropyl borate google.com |

Key Coupling and Cyclization Reactions Employed

The central step in the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction couples the 5-bromo-2,3-dihydro-1H-indole with 3,5-difluorophenylboronic acid. rsc.org

The general catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (5-bromoindoline) to form a palladium(II) species.

Transmetalation: The organoboron compound (3,5-difluorophenylboronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. youtube.com

The indoline nitrogen is often protected during the coupling reaction to prevent side reactions and improve yields. Common protecting groups include acetyl or tert-butoxycarbonyl (Boc).

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the Suzuki-Miyaura coupling can be highly dependent on the reaction conditions, especially when dealing with electron-deficient boronic acids and substrates containing N-H bonds.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the supporting ligand is critical. For coupling electron-poor substrates, bulky and electron-rich phosphine (B1218219) ligands such as SPhos and XPhos have been shown to be effective. nih.gov The use of pre-catalysts can also improve reaction outcomes.

Base and Solvent: A variety of bases can be used, with potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) being common choices. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The presence of water can be crucial for the transmetalation step. youtube.com

Temperature and Reaction Time: The reaction temperature is a key parameter to optimize. While many Suzuki couplings are performed at elevated temperatures, milder conditions (e.g., 37 °C) have been successfully employed for the coupling of 5-bromoindole. rsc.org Reaction times are typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Strategies for yield enhancement may include:

Using a slight excess of the boronic acid.

Careful degassing of the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

The use of phase-transfer catalysts in certain systems.

Post-reaction purification is typically achieved through column chromatography on silica (B1680970) gel.

The table below outlines key parameters for optimizing the Suzuki-Miyaura coupling for the synthesis of this compound.

| Parameter | Options and Considerations |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 mdpi.com |

| Ligand | SPhos, XPhos, PPh3 nih.gov |

| Base | K2CO3, Cs2CO3, K3PO4 rsc.org |

| Solvent | Dioxane/Water, Toluene/Water, DMF/Water |

| Temperature | Room temperature to reflux, optimization is crucial. |

By carefully selecting and optimizing these parameters, a robust and efficient synthesis of this compound can be achieved.

Integration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound primarily revolves around the strategic use of catalytic processes, particularly palladium-catalyzed cross-coupling reactions, and the adoption of environmentally friendly reaction media and conditions. These approaches aim to enhance reaction efficiency, minimize waste, and reduce the use of hazardous substances.

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halo-substituted indoline with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. For the target molecule, this would involve the reaction of 5-bromo-2,3-dihydro-1H-indole with (3,5-difluorophenyl)boronic acid.

Recent advancements in Suzuki-Miyaura couplings have emphasized the use of water as a solvent, which presents a significant green advantage over traditional organic solvents due to its non-toxic, non-flammable, and abundant nature. rsc.orgrsc.org Research on the synthesis of 5,7-diarylindoles has demonstrated the efficacy of using water as a reaction solvent, employing a low catalyst loading of Pd(PPh₃)₄. rsc.org This approach not only constitutes a greener and more convenient arylation strategy but also circumvents the need for N-protecting groups in some cases, further improving the atom economy of the synthesis. rsc.org

The general conditions for such a green Suzuki-Miyaura coupling that could be adapted for the synthesis of this compound are outlined in the table below, based on analogous reactions. rsc.org

Table 1: Proposed Green Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Rationale for Green Approach |

|---|---|---|

| Reactants | 5-bromo-2,3-dihydro-1H-indole, (3,5-difluorophenyl)boronic acid | Readily available starting materials. |

| Catalyst | Pd(PPh₃)₄ (e.g., 1.5-3 mol%) | Low catalyst loading reduces cost and palladium waste. rsc.org |

| Base | Na₂CO₃ | An inexpensive and relatively benign base. |

| Solvent | Water or Water/Ethanol mixture | Eliminates the use of volatile organic compounds (VOCs). rsc.orgrsc.org |

| Temperature | Microwave irradiation (e.g., 120 °C) | Microwave heating can significantly reduce reaction times, leading to energy savings. rsc.org |

Another burgeoning area in green chemistry is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. mdpi.comnih.gov This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. While a specific mechanochemical synthesis for this compound has not been detailed in the literature, the principles have been successfully applied to the synthesis of other indole derivatives, suggesting its potential applicability. mdpi.com

The development of palladium-catalyzed C-H activation is another sophisticated strategy that aligns with green chemistry principles by avoiding the need for pre-functionalized starting materials like halo-indolines. nih.govresearchgate.net This method allows for the direct coupling of a C-H bond in the indoline ring with an aryl partner, offering a more atom-economical route. While specific applications to 5-arylindolines are still emerging, it represents a promising future direction for the sustainable synthesis of this class of compounds.

Mechanistic Investigations and Reaction Chemistry of 5 3,5 Difluorophenyl 2,3 Dihydro 1h Indole

Reaction Pathway Elucidation for Synthetic Transformations

The construction of the 5-aryl-2,3-dihydro-1H-indole system typically involves intramolecular cyclization or intermolecular coupling strategies. Mechanistic studies of these transformations provide insight into the factors governing reaction efficiency and selectivity.

Intramolecular Cyclization:

One common approach to synthesizing the 2,3-dihydro-1H-indole core is through the intramolecular cyclization of N-aryl enamines or related precursors. rsc.orgnih.gov Palladium-catalyzed oxidative cyclization is a prominent method. nih.gov The generally accepted mechanism for these transformations involves several key steps:

Oxidative Addition: The catalytic cycle is often initiated by the oxidative addition of a Pd(0) species to an aryl halide or triflate, forming an arylpalladium(II) intermediate. nih.gov

Migratory Insertion: The alkene moiety of the enamine precursor then undergoes migratory insertion into the aryl-palladium bond. nih.gov

C-H Activation/Reductive Elimination: This is followed by an intramolecular C-H activation at the ortho position of the aniline (B41778) ring, leading to the formation of a palladacycle. nih.gov Subsequent reductive elimination forms the C-C bond of the indoline (B122111) ring and regenerates the active Pd(0) catalyst.

Variations of this pathway exist, including mechanisms involving Heck-type reactions. nih.gov The specific pathway can be influenced by the choice of catalyst, ligands, and reaction conditions.

Intermolecular Coupling Reactions:

Intermolecular approaches, such as the coupling of an appropriately substituted aniline derivative with a suitable coupling partner, also provide access to 5-arylindolines. Palladium-catalyzed cross-coupling reactions, like the Suzuki or Heck reactions, are frequently employed. mdpi.comacs.org

For instance, a dehydrogenative Heck reaction can couple an indole (B1671886) or indoline with an aryl partner. The mechanism is thought to involve the activation of a C-H bond on the heterocycle by a Pd(II) species, generating an arylpalladium intermediate that then reacts with the alkene. mdpi.com

The synthesis of indoles and their derivatives can also be achieved through dehydrative C-H coupling of arylamines with diols, catalyzed by transition metals like ruthenium. nih.gov

The direct observation and characterization of reaction intermediates in these catalytic cycles are often challenging due to their transient nature. However, a combination of experimental techniques and computational studies has provided evidence for key species.

Arylpalladium(II) Species: These intermediates, formed after the oxidative addition step, are central to many cross-coupling reactions. Their formation and subsequent reactivity are well-documented in the broader context of palladium catalysis. nih.gov

Palladacycles: The formation of palladacycle intermediates via C-H activation is a crucial step in many intramolecular cyclization reactions leading to indolines. These species have been proposed and, in some cases, isolated or characterized spectroscopically in related systems. nih.gov

Enamine and Imine Tautomers: In reactions involving enamines, the equilibrium between enamine and imine tautomers can play a role in the reaction pathway and selectivity.

Computational studies have been instrumental in modeling the structures and energies of these transient species, providing further support for the proposed mechanistic pathways. nih.gov

Intrinsic Chemical Reactivity of the 2,3-dihydro-1H-indole Core

The 2,3-dihydro-1H-indole, or indoline, core exhibits chemical reactivity that is distinct from its fully aromatic counterpart, indole. The saturated five-membered ring influences the electronic properties and reactivity of the molecule.

Nucleophilicity of the Nitrogen Atom: The nitrogen atom in the indoline ring is more akin to an aniline-type nitrogen. It is nucleophilic and can participate in various reactions such as alkylation, acylation, and sulfonylation.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the indoline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The directing effect of the amino group generally favors substitution at the para position (C5) and ortho position (C7). However, the presence of a substituent at the 5-position, as in the title compound, will direct incoming electrophiles to other available positions on the aromatic ring. Indole itself has a high reactivity towards electrophilic aromatic substitution, which is estimated to be orders of magnitude greater than that of benzene. nih.gov The preferred site for electrophilic attack on the indole ring is typically the C3 position. bhu.ac.in

Oxidation: The indoline core can be oxidized to the corresponding indole. This transformation is a common synthetic strategy and highlights the susceptibility of the dihydro-pyrrole ring to dehydrogenation.

The reactivity of the indoline core can be modulated by substituents on both the aromatic ring and the nitrogen atom.

Influence of the 3,5-difluorophenyl Moiety on Molecular Reactivity and Aromaticity

The 3,5-difluorophenyl group at the 5-position of the indoline core exerts a significant electronic influence on the molecule's reactivity.

Electron-Withdrawing Effects: The fluorine atoms are highly electronegative, making the 3,5-difluorophenyl group strongly electron-withdrawing through the inductive effect. This effect deactivates the phenyl ring to which it is attached, making it less susceptible to electrophilic attack.

Influence on the Indoline Ring: The electron-withdrawing nature of the 3,5-difluorophenyl substituent will also influence the electronic properties of the indoline ring system. It can decrease the electron density on the benzene portion of the indoline, thereby modulating its reactivity towards electrophiles.

Theoretical Exploration of Reaction Energetics and Transition States

Computational chemistry provides a powerful tool for investigating the energetics and transition states of reactions involving 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole. nih.govsci-hub.seacs.org

Reaction Coordinate Profiling: Density Functional Theory (DFT) and other computational methods can be used to map the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, intermediates, and transition states.

Activation Energies: The calculated energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.

Transition State Geometry: The geometry of the transition state provides valuable information about the bond-making and bond-breaking processes occurring at the point of maximum energy along the reaction coordinate.

For the synthesis of the indoline core, computational studies can elucidate the energetics of the key cyclization step, comparing, for example, different modes of C-H activation or reductive elimination. nih.govacs.org These studies can also predict the influence of substituents, such as the 3,5-difluorophenyl group, on the reaction energetics.

Design and Synthesis of Derivatives and Analogs of 5 3,5 Difluorophenyl 2,3 Dihydro 1h Indole

Rational Design Strategies for Structural Diversification and Motif Hybridization

The rational design of derivatives based on the 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole core employs several key strategies to explore and optimize molecular properties for potential therapeutic applications. These strategies focus on systematic structural modifications and the combination of distinct chemical motifs to create novel compounds with enhanced activity, selectivity, or pharmacokinetic profiles.

Structural Diversification and Structure-Activity Relationships (SAR): A primary approach involves the systematic modification of the parent scaffold to build a library of analogs. This allows for the exploration of structure-activity relationships (SAR), which correlate specific structural changes with alterations in biological activity. For the indoline (B122111) core, key points of diversification include:

Aromatic Ring Substitution: Additional substituents can be introduced on the remaining positions of the benzo portion of the indoline ring (C4, C6, C7). This can modulate the electronic properties and steric profile of the molecule.

Pyrroline (B1223166) Ring Modification: The saturated part of the dihydroindole ring (C2, C3) can also be substituted to introduce chiral centers and alter the three-dimensional shape of the scaffold.

Motif Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores or biologically active fragments. The goal is to create hybrid molecules that may exhibit additive or synergistic effects, or possess a completely new mode of action. nih.gov For instance, linking the indoline core to other heterocyclic systems like pyrazoles, triazoles, or oxadiazoles (B1248032) can generate novel chemical entities. nih.govnih.govmdpi.com This approach, often guided by the structures of known ligands for a specific biological target, aims to merge the favorable properties of each constituent motif into a single molecule. nih.govresearchgate.net

Computational and Structure-Based Design: Modern drug design heavily relies on in silico methods to guide the synthesis of new derivatives. Molecular docking studies can predict how analogs might bind to the active site of a target protein, helping to prioritize compounds with the highest predicted affinity. nih.gov By analyzing these predicted binding modes, researchers can rationally design modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts, thereby improving potency and selectivity. mdpi.com

| Design Strategy | Objective | Key Methodologies | Illustrative Example from Literature |

|---|---|---|---|

| Structural Diversification (SAR) | To understand how specific structural changes affect biological activity and optimize properties. | Systematic substitution at the N1, C2, C3, C4, C6, and C7 positions. | Synthesis of various 5,7-disubstituted pyrazolo[1,5-a]pyrimidins to probe SAR for 5-HT6 receptor antagonism. researchgate.net |

| Motif Hybridization | To create novel molecules with potentially synergistic or new biological activities by combining distinct pharmacophores. | Covalent linking of the indoline core with other heterocyclic rings (e.g., triazoles, thiadiazoles). | Designing indole (B1671886) derivatives containing 1,3,4-thiadiazole (B1197879) and 4H-1,2,4-triazol-4-amine moieties based on structure-guided molecular hybridization. nih.gov |

| Computational Design | To prioritize synthetic targets and rationally design modifications to enhance binding to biological targets. | Molecular docking, molecular dynamics simulations, pharmacophore modeling. | Using molecular docking to screen indole-triazole hybrids against kinase enzymes to predict binding affinities. nih.gov |

Synthetic Accessibility to Substituted 2,3-dihydro-1H-indole Derivatives

The construction of the 2,3-dihydro-1H-indole core and its subsequent functionalization can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Core Scaffold Synthesis: Several robust methods exist for the synthesis of the indoline ring system:

Reduction of Indoles: One of the most direct methods is the chemical reduction of a corresponding substituted indole precursor. Various reducing agents can be employed, with the choice depending on the other functional groups present in the molecule. nih.gov

Reduction of 2-Oxindoles: Polyfunctional 2-oxindoles can be reduced to the corresponding dihydroindoles using reagents like boron hydrides. This strategy allows for the chemoselective reduction of the amide carbonyl group. nih.gov

Cyclization Reactions: Intramolecular cyclization is a powerful strategy for forming the indoline ring. This can include transition metal-free domino amination of aryl chlorides, where an amine reacts with a chlorostyrene derivative in the presence of a base to form the heterocyclic ring. acs.org Another approach is the intramolecular nucleophilic aromatic substitution, which has been used to synthesize related pyrrolo[1,2-a]indoles. rsc.org

Palladium-Catalyzed Reactions: Modern synthetic chemistry frequently employs palladium catalysts for C-N and C-C bond formation. Domino processes involving Sonogashira coupling followed by aminopalladation and reductive elimination can provide regioselective access to highly substituted indoles, which can then be reduced to the target dihydroindoles. organic-chemistry.org

Introduction of Substituents: Once the core is formed, or during its formation, specific substituents can be introduced. For the parent compound, a key step would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the 3,5-difluorophenyl group at the 5-position of a suitably functionalized indole or indoline precursor (e.g., 5-bromo-2,3-dihydro-1H-indole). Subsequent N-alkylation or N-acylation can be performed to diversify the scaffold further.

| Synthetic Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Transition Metal-Free Amination | A domino reaction where aliphatic or aromatic amines react with 2- or 3-chlorostyrenes to form N-substituted 2,3-dihydroindoles. | Potassium tert-butoxide (base). | acs.org |

| Reduction of 2-Oxindoles | Reduction of functionalized 2-oxindoles to afford 2,3-dihydroindole derivatives. Can allow for chemoselectivity. | Boron hydrides (e.g., NaBH₄/I₂ to generate BH₃ in situ). | nih.gov |

| Palladium-Catalyzed Domino Indolization | A one-pot, three-component procedure for synthesizing 2,3-substituted indoles via Sonogashira coupling, aminopalladation, and reductive elimination. | Pd catalyst, 2-iodo-N-trifluoroacetylanilide, alkyne, bromoarene. | organic-chemistry.org |

| Intramolecular Nucleophilic Aromatic Substitution | Cyclization of an appropriately substituted precursor, such as an α-aryl-α-pyrrolidin-2-ylideneacetonitrile, to form a fused indole system. | Sodium hydride, Copper(I) bromide, DMF. | rsc.org |

Theoretical Predictions on the Impact of Structural Variations on Molecular Interactions and Conformations

Theoretical and computational chemistry provides invaluable insight into how structural changes at the atomic level influence the macroscopic properties of a molecule, including its shape and ability to interact with other molecules.

Molecular Conformation: The this compound molecule possesses conformational flexibility. The dihydroindole ring is not planar, and the phenyl ring can rotate relative to the indoline core.

Indoline Ring Pucker: The five-membered pyrroline ring of the indoline scaffold typically adopts an envelope or twisted conformation. The specific pucker can be influenced by substituents at the C2 and C3 positions.

Molecular Interactions: Structural variations, particularly the introduction of substituents, can profoundly alter the non-covalent interactions a molecule can form.

Hydrogen Bonding: The N-H group of the indoline ring is a hydrogen bond donor. Substitution at this position with an acyl or sulfonyl group replaces the donor with an acceptor (the carbonyl or sulfonyl oxygen), fundamentally changing its interaction profile.

π-Interactions: Both the indoline and difluorophenyl rings are aromatic systems capable of engaging in π-π stacking and N-H/π interactions. The fluorine atoms on the phenyl ring make it electron-poor, which can favor interactions with electron-rich aromatic systems. In some crystal structures of related indole compounds, the indole N-H has been observed to form interactions with the π system of an adjacent indole rather than classical hydrogen bonds. nih.gov

Electronic Effects of Fluorine: The two fluorine atoms on the phenyl ring are highly electronegative and act as strong electron-withdrawing groups. This polarization affects the molecule's electrostatic potential surface, influencing how it is recognized by a biological target. Theoretical calculations on related indole arynes have shown that substituents can significantly polarize the ring system, creating more electrophilic or nucleophilic sites that dictate reactivity and intermolecular interactions. nih.gov

| Theoretical Method | Predicted Property | Impact of Structural Variation |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, atomic charges, bond angles, molecular orbitals. | Predicts how substituents like fluorine alter charge distribution and reactivity. For instance, calculations on indolynes show that the position of heteroatoms can lead to highly polarized "triple bonds". nih.gov |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent interactions, binding stability over time. | Can reveal how changes to the scaffold (e.g., N1-substitution) affect the preferred conformations in solution or within a binding pocket. mdpi.com |

| X-ray Crystallography (Experimental) | Precise 3D structure, bond lengths, bond angles, intermolecular interactions in the solid state. | Provides empirical data on conformation, such as the dihedral angle between aromatic rings and the nature of hydrogen bonding or π-stacking in the crystal lattice. nih.govnih.gov |

Computational Chemistry and Theoretical Studies of 5 3,5 Difluorophenyl 2,3 Dihydro 1h Indole and Its Analogs

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. cuny.edu It is widely applied to predict a range of molecular properties with high accuracy. DFT calculations, often utilizing functionals like B3LYP, are employed to elucidate the geometry, reactivity, and spectral characteristics of indole (B1671886) derivatives. nih.govresearchgate.netnih.gov

The first step in most DFT studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. ijpcbs.com This process determines bond lengths, bond angles, and dihedral angles that correspond to a stable state on the potential energy surface. For 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole, the geometry optimization would reveal the spatial arrangement of its constituent atoms. The 2,3-dihydro-1H-indole (indoline) core is expected to be non-planar, while the phenyl and difluorophenyl rings are planar. The rotational barrier around the single bond connecting the indoline (B122111) and difluorophenyl rings is a key aspect of conformational analysis, identifying the most stable rotational isomer (rotamer).

Table 1: Representative Optimized Geometrical Parameters for an Indoline-Phenyl System This table presents typical bond length and angle values expected for the core structure of this compound based on DFT calculations of similar molecules.

| Parameter | Bond/Angle | Typical Value (Å or °) |

| Bond Length | C-C (aromatic) | 1.39 - 1.42 Å |

| C-N (indoline) | ~1.40 Å | |

| C-F | ~1.35 Å | |

| N-H | ~1.01 Å | |

| C-C (inter-ring) | ~1.49 Å | |

| Bond Angle | C-N-C (indoline) | ~109° |

| C-C-F (difluorophenyl) | ~118° | |

| Dihedral Angle | C-C-C-C (inter-ring) | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comemerginginvestigators.org Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, DFT calculations can map the electron density distribution of these orbitals. Typically, in such donor-acceptor systems, the HOMO is localized on the more electron-rich indoline moiety, while the LUMO may be distributed across the electron-accepting difluorophenyl ring. malayajournal.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap Representative values for molecules with similar electronic characteristics.

| Parameter | Energy (eV) |

| EHOMO | -5.5 to -6.5 eV |

| ELUMO | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | 3.5 to 4.5 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms like nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H).

Green regions represent neutral or zero potential areas.

For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atom of the indoline ring and the fluorine atoms of the phenyl ring. Positive potential (blue) would be expected around the N-H proton, making it a potential site for hydrogen bonding. researchgate.netmdpi.com

Global chemical reactivity descriptors are derived from FMO energies and provide quantitative measures of a molecule's stability and reactivity. researchgate.netmdpi.com These descriptors are calculated using DFT results and are based on Koopman's theorem. researchgate.net Key descriptors include:

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Electronegativity (χ) : χ = (I + A) / 2. It measures the ability of a molecule to attract electrons. ijarset.com

Chemical Hardness (η) : η = (I - A) / 2. It quantifies the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.comias.ac.in

Chemical Softness (S) : S = 1 / (2η). It is the reciprocal of hardness. researchgate.net

Electrophilicity Index (ω) : ω = χ² / (2η). This index measures the propensity of a species to accept electrons. researchgate.net

Table 3: Calculated Global Chemical Reactivity Descriptors Hypothetical values based on representative FMO energies.

| Descriptor | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.8 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I+A)/2 | 3.65 |

| Chemical Hardness (η) | (I-A)/2 | 2.15 |

| Chemical Softness (S) | 1/(2η) | 0.23 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.10 |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental spectra. nih.gov This comparison is crucial for confirming the molecular structure and assigning specific vibrational modes to the observed spectral bands. scialert.netresearchgate.net For this compound, key vibrational modes would include N-H stretching, aromatic C-H stretching, C-F stretching, and various ring vibrations.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups Typical wavenumber ranges for the main vibrational modes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Indoline N-H | 3350 - 3450 |

| C-H Stretch (Aromatic) | Phenyl C-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Indoline CH₂ | 2850 - 2960 |

| C=C Stretch (Aromatic) | Phenyl Rings | 1450 - 1600 |

| C-N Stretch | Indoline C-N | 1200 - 1350 |

| C-F Stretch | Phenyl C-F | 1100 - 1300 |

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit large nonlinear optical (NLO) properties. rsc.orgnih.gov These properties are important for applications in optoelectronics and photonics. The indoline group can act as an electron donor, while the difluorophenyl group acts as an electron acceptor, making this compound a candidate for NLO activity. researchgate.net DFT calculations are used to compute NLO properties such as the dipole moment (μ) and the first-order hyperpolarizability (β₀). nih.gov A high β₀ value indicates a strong NLO response. Time-dependent DFT (TD-DFT) is often employed for more accurate predictions of these properties. nih.gov

Theoretical Mechanistic Insights Derived from Computational Methods

Computational chemistry provides powerful tools to elucidate the reaction mechanisms involved in the synthesis and transformation of complex organic molecules like this compound. Density Functional Theory (DFT) is a predominant method used to model electronic structure and predict the energetics of reaction pathways. Through DFT calculations, researchers can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions.

For analogs of this compound, computational studies have been instrumental in clarifying reaction mechanisms. For instance, in the synthesis of substituted indoles, DFT calculations have been used to confirm the mechanisms of tandem reactions, including reduction, condensation, fragmentation, and cyclization sequences. rsc.org These studies help to rationalize how different starting materials lead to a variety of substituted indole products. rsc.org The insights gained from such computational analyses are not only of academic interest but also have practical applications in synthetic chemistry, enabling the targeted synthesis of complex molecules.

Furthermore, theoretical calculations can shed light on the role of catalysts in chemical transformations. For example, in the synthesis of polycyclic fused indoline scaffolds, DFT calculations have been employed to investigate the catalytic cycles of Lewis acid-catalyzed cycloaddition reactions. acs.org These studies can reveal the intricate details of catalyst-substrate interactions and explain the observed stereoselectivity and regioselectivity. acs.org Similar computational approaches could be applied to understand the synthesis of this compound, providing a atomistic view of the reaction pathway.

The electronic properties of this compound and its analogs can also be investigated using computational methods. The distribution of electron density, as visualized through molecular electrostatic potential (MESP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. niscpr.res.in A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com For substituted indoles, these computational tools can help in understanding how different functional groups influence the molecule's chemical behavior.

Below is a representative table illustrating the kind of data that can be generated from DFT calculations for a hypothetical reaction step in the synthesis of a substituted 2,3-dihydro-1H-indole analog.

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -15.8 |

| Key Bond Distance (Å) | 2.1 | 1.5 | 1.2 |

| Vibrational Frequency (cm⁻¹) | Real | Imaginary (-350) | Real |

This table is illustrative and provides hypothetical data based on typical computational studies of organic reactions.

Advanced Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Advanced molecular modeling and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the conformational landscapes of molecules like this compound and its analogs.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space, often coupled with quantum mechanical calculations to accurately determine the energies of different conformers. mdpi.com For analogs of the target compound, such studies can reveal how the substitution pattern on the phenyl and indole rings influences the preferred spatial arrangement of the molecule. mdpi.com For instance, the presence of the 3,5-difluorophenyl group is expected to introduce specific steric and electronic effects that dictate the rotational barrier around the bond connecting the two aromatic systems.

Molecular dynamics simulations offer a more dynamic picture of a molecule's behavior by simulating its motion over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into how the molecule flexes, bends, and rotates in a given environment, such as in solution or when bound to a biological target. nih.gov These simulations are particularly useful for understanding how a molecule like this compound might interact with a protein receptor. The simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

The data obtained from MD simulations can be used to calculate important thermodynamic properties, such as the binding free energy between a ligand and its receptor. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating binding free energies from MD trajectories. mdpi.com This information is invaluable in drug discovery for prioritizing compounds for synthesis and experimental testing.

The following table presents hypothetical data from a conformational analysis and a subsequent MD simulation for an analog of this compound, illustrating the kind of information that can be obtained.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) | RMSD during MD (Å) |

| 1 | 0.0 | 35 | 65 | 0.8 |

| 2 | 1.2 | 145 | 30 | 1.5 |

| 3 | 3.5 | -90 | 5 | 2.1 |

This table is for illustrative purposes and contains hypothetical data representative of what might be found in computational studies of similar molecules.

Structure Activity Relationship Sar Studies Through Computational and Theoretical Approaches

Ligand-Receptor Interaction Profiling via Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its macromolecular target, such as a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole, this process would involve preparing the 3D structure of the compound and docking it into the active site of a putative biological target. The docking algorithm samples a large number of possible conformations and orientations, scoring them based on a function that estimates the binding affinity. frontiersin.org

Key interactions that could be profiled for this compound include:

Hydrogen Bonding: The secondary amine in the dihydroindole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within the active site. nih.gov

Hydrophobic Interactions: The phenyl ring and the dihydroindole core can engage in hydrophobic interactions with nonpolar residues of the receptor.

Halogen Bonding: The two fluorine atoms on the phenyl ring are capable of forming halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the receptor's binding pocket, which can significantly enhance binding affinity. nih.gov

π-π Stacking: The aromatic phenyl ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

The results of a docking study are typically visualized to inspect the binding pose and the specific interactions, providing a static but insightful snapshot of the binding mode. nih.gov

Molecular Dynamics (MD) Simulations extend the static view of molecular docking by simulating the movements of the ligand-receptor complex over time. nih.gov An MD simulation would place the docked complex in a simulated physiological environment (water, ions) and calculate the atomic motions based on a force field. This provides critical information on:

Stability of the Binding Pose: MD simulations can confirm whether the interactions predicted by docking are stable over a period of nanoseconds. tandfonline.com

Conformational Changes: Both the ligand and the receptor can undergo conformational changes upon binding, which can be crucial for biological activity. MD simulations capture this dynamic interplay. nih.gov

Binding Free Energy Calculations: Techniques like MM/PBSA and MM/GBSA can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. espublisher.com

The following table illustrates a hypothetical output from a molecular docking and MD simulation study for this compound against a kinase target.

| Computational Method | Parameter | Predicted Value/Observation |

| Molecular Docking | Binding Score | -9.5 kcal/mol |

| Key Interacting Residues | GLU-121 (H-bond with NH), LEU-78 (hydrophobic), PHE-180 (π-π stacking), LYS-95 (halogen bond with Fluorine) | |

| Molecular Dynamics | RMSD of Ligand | Stable at ~1.5 Å after 10 ns, indicating a stable binding pose. |

| Binding Free Energy (MM/GBSA) | -45.8 ± 3.2 kcal/mol |

This data is illustrative and based on typical findings for indole (B1671886) derivatives in kinase inhibition studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

The process involves several key steps:

Dataset Preparation: A series of analogs would be synthesized by modifying the core structure (e.g., changing substituents on the phenyl ring or the dihydroindole core). Their biological activities against a specific target would be measured.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobic properties (e.g., LogP), and topological properties. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a selection of descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal methods (e.g., cross-validation, q²) and external methods (predicting the activity of a separate test set of compounds, r²_pred). nih.gov

A hypothetical 2D-QSAR equation for a series of dihydroindole analogs might look like this: pIC₅₀ = 0.75 * ClogP - 0.21 * TPSA + 0.53 * (No. of Halogens) + 2.45

This equation would suggest that activity increases with hydrophobicity (ClogP) and the number of halogen substituents, but decreases with increasing topological polar surface area (TPSA). Such models are invaluable for predicting the activity of new, unsynthesized compounds and prioritizing which analogs to synthesize next. researchgate.net

| Descriptor Category | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the receptor. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting fit in the binding pocket. |

| Hydrophobic | LogP | Governs partitioning between aqueous and lipid environments. |

| Topological | Wiener Index | Describes molecular branching. |

Pharmacophore Modeling and Virtual Screening for Molecular Targets

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov

For this compound, a pharmacophore model could be developed based on its docked pose within a receptor. This model would consist of key features arranged in a specific 3D geometry. frontiersin.org Potential pharmacophoric features would include:

A Hydrogen Bond Donor (from the indole NH).

A Hydrophobic/Aromatic feature (from the phenyl ring).

Two Halogen Bond Acceptor features (from the fluorine atoms).

An Aromatic Ring feature (from the indole core).

Once a reliable pharmacophore model is created, it can be used as a 3D query to perform a virtual screen of large chemical databases. nih.gov This process rapidly filters millions of compounds to identify those that match the pharmacophoric features, thus having a higher probability of being active against the same target. researchgate.netnih.gov This is a highly efficient method for identifying novel chemical scaffolds that could serve as starting points for new drug discovery projects. longdom.org

Conformational Analysis and its Theoretical Impact on Molecular Recognition

The 3D conformation of a molecule is critical for its ability to be recognized by and bind to a biological receptor. nih.gov Conformational analysis of this compound would investigate the molecule's flexibility and the relative energies of its different spatial arrangements (conformers).

Key areas of flexibility in this molecule include:

Puckering of the Dihydroindole Ring: The five-membered dihydro-pyrrole ring is not planar and can adopt various "envelope" or "twist" conformations. mdpi.comnih.gov

Rotation of the Phenyl Ring: The bond connecting the phenyl ring to the dihydroindole core allows for rotation, changing the orientation of the fluorine atoms relative to the rest of the molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Solid-State NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and various 2D-NMR spectra, the precise connectivity and spatial relationships of atoms within the molecule can be determined.

¹H NMR Spectroscopy The proton (¹H) NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole , the spectrum is expected to show distinct signals for the aliphatic protons of the dihydro-indole (indoline) ring and the aromatic protons of both the indoline (B122111) and the difluorophenyl moieties. The aliphatic protons at C2 and C3 are anticipated to appear as triplets around 3.0-3.6 ppm and 3.6-4.2 ppm, respectively, due to coupling with each other. The aromatic region will be more complex, with signals for the three protons on the indoline benzene (B151609) ring and three protons on the difluorophenyl ring. The proton at C4 of the indoline ring is expected to be a doublet, while the C6 and C7 protons would also show characteristic splitting patterns. The protons on the 3,5-difluorophenyl ring are expected to show splitting due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum for this compound would display 14 distinct signals, corresponding to each carbon atom. The aliphatic carbons, C2 and C3, are expected to resonate in the upfield region (typically 25-50 ppm). The aromatic carbons would appear in the downfield region (110-165 ppm). The carbons attached to fluorine atoms (C3' and C5') will appear as doublets due to carbon-fluorine coupling, a characteristic feature that aids in their assignment.

2D-NMR and Solid-State NMR Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra establish ¹H-¹H coupling relationships, confirming adjacent protons, while HSQC spectra correlate directly bonded ¹H and ¹³C atoms. Solid-State NMR could be utilized to study the compound in its crystalline form, providing insights into polymorphism and molecular packing.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 3.6-4.5 (broad s) | - |

| C2-H₂ | ~3.2 (t) | ~29 |

| C3-H₂ | ~3.6 (t) | ~48 |

| C3a | - | ~120 |

| C4-H | ~7.2 (d) | ~118 |

| C5 | - | ~135 |

| C6-H | ~7.1 (dd) | ~125 |

| C7-H | ~6.8 (d) | ~110 |

| C7a | - | ~150 |

| C1' | - | ~145 |

| C2'-H / C6'-H | ~7.0 (d) | ~110 (d, JC-F) |

| C3'-F / C5'-F | - | ~163 (dd, JC-F) |

| C4'-H | ~6.7 (t) | ~102 (t, JC-F) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the unambiguous determination of the molecular formula. This is a definitive method for confirming the identity of a newly synthesized compound. For This compound , HRMS analysis would be expected to yield a mass measurement that corresponds precisely to its calculated theoretical mass.

Table 2: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁F₂N |

| Theoretical Exact Mass | 229.0860 g/mol |

| Ionization Mode (Expected) | Electrospray Ionization (ESI) |

| Adduct (Expected) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 230.0938 |

X-ray Crystallography for Absolute Solid-State Structure Determination

Table 3: Typical Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov |

| Space Group | The specific symmetry group of the crystal. researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (in Ångstroms). |

| Bond Angles | Angles between adjacent bonds (in degrees). |

| Intermolecular Forces | Identification of hydrogen bonds, van der Waals forces, and other interactions. |

Chromatographic Techniques for Compound Purity Assessment and Isolation (e.g., LC-MS, HPLC)

Chromatographic methods are indispensable for both the purification of the final compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile organic compound. A sample is dissolved in a suitable solvent and injected into the HPLC system, where it is separated on a stationary phase (column). A detector, typically UV-Vis, monitors the eluent. A pure compound should ideally result in a single, sharp peak in the chromatogram. cetjournal.itresearchgate.net The purity is often calculated as the area percentage of the main peak relative to the total area of all peaks. For This compound , a reverse-phase HPLC method would likely be employed. cetjournal.it

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for the confirmation of the mass of the peak corresponding to the target compound, thereby increasing confidence in peak identity. rsc.org

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Typical Condition |

| Instrument | High-Performance Liquid Chromatography system with UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Expected Result | A single major peak with a retention time characteristic of the compound. cetjournal.it |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, typically π→π* transitions in aromatic and conjugated systems. The UV-Vis spectrum, a plot of absorbance versus wavelength, is characterized by one or more absorption maxima (λmax). For This compound , the spectrum is expected to show characteristic absorptions arising from the π-systems of the indoline and difluorophenyl rings. The position and intensity of these absorptions can be influenced by the substitution pattern and the solvent used. researchgate.net

Table 5: Expected UV-Vis Spectroscopic Data

| Parameter | Predicted Value / Information |

| Solvent | Methanol or Ethanol |

| Expected λmax (1) | ~250-260 nm |

| Expected λmax (2) | ~290-310 nm |

| Transitions | π→π* transitions associated with the aromatic ring systems. |

Future Directions and Emerging Research Avenues for 5 3,5 Difluorophenyl 2,3 Dihydro 1h Indole

The exploration of 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole and its analogs stands at the forefront of medicinal chemistry and materials science. The unique structural characteristics of this compound, featuring a difluorinated phenyl ring appended to an indoline (B122111) core, suggest a rich potential for developing novel therapeutic agents and functional materials. Future research is poised to leverage cutting-edge technologies and methodologies to unlock this potential fully. Key emerging avenues include the integration of artificial intelligence for molecular design, the development of sustainable synthetic routes, the application of advanced computational models to understand complex interactions, and a deeper quantum mechanical investigation of its structure-function relationships.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole?

A widely used approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging click chemistry to functionalize the indole scaffold. For example, analogous compounds like 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole were synthesized by reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with terminal alkynes (e.g., 3-ethynylanisole) in a PEG-400/DMF solvent system with CuI as a catalyst. The reaction proceeds at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography (70:30 ethyl acetate/hexane) . This method emphasizes scalability and regioselectivity, critical for introducing fluorinated aryl groups.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

- Multinuclear NMR spectroscopy :

- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–7.8 ppm, indole NH near δ 9.0–12.0 ppm).

- ¹³C NMR confirms carbon connectivity, particularly distinguishing sp² carbons in the difluorophenyl group (δ 110–160 ppm).

- ¹⁹F NMR resolves fluorine substituents (e.g., para-fluorine at δ -110 to -120 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with precision ≤5 ppm error .

- TLC monitoring ensures reaction progression and purity assessment .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during the synthesis of fluorophenyl-substituted indoles via CuAAC?

Yield variations (e.g., 42% vs. 22% in analogous syntheses ) may arise from:

- Substrate electronic effects : Electron-deficient alkynes (e.g., 4-fluorophenylacetylene) may reduce reactivity compared to electron-rich analogs.

- Solvent optimization : PEG-400 enhances Cu(I) solubility and reduces side reactions compared to DMF alone.

- Catalyst loading : Adjusting CuI concentrations (e.g., 10–20 mol%) can improve turnover without promoting oxidative side products.

- Purification challenges : Gradient elution in column chromatography (e.g., hexane → ethyl acetate) resolves co-eluting impurities .

Q. What strategies enhance regioselectivity during fluorophenyl group introduction on the indole scaffold?

- Directed ortho-metalation : Use of directing groups (e.g., -OMe, -F) on the indole core guides electrophilic substitution at specific positions.

- Cross-coupling reactions : Suzuki-Miyaura coupling with 3,5-difluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves selective aryl group installation .

- Protecting group strategies : Temporary protection of the indole NH (e.g., with Boc groups) prevents undesired side reactions during fluorination .

Q. How does the 3,5-difluorophenyl substituent influence the electronic properties and reactivity of the dihydroindole core?

- Electron-withdrawing effects : The difluorophenyl group reduces electron density on the indole ring, enhancing electrophilic substitution at electron-rich positions (e.g., C-4 or C-6).

- Hydrogen-bonding interactions : Fluorine atoms participate in weak H-bonding with solvents or biological targets, affecting solubility and binding affinity.

- Steric considerations : The planar difluorophenyl moiety minimizes steric hindrance, facilitating π-stacking in crystal packing or protein interactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for fluorinated indole derivatives?

- ¹⁹F NMR shifts : Fluorine chemical shifts are highly solvent-dependent. For example, polar aprotic solvents (e.g., DMSO) may deshield fluorine atoms, causing upfield/downfield discrepancies versus CDCl₃ .

- HRMS adduct formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) in ESI-MS can lead to misinterpretation of molecular ions. Use of internal calibrants (e.g., lock masses) improves accuracy .

- Crystallographic vs. solution structures : Single-crystal X-ray data may reveal conformational differences (e.g., indole ring puckering) not observed in solution NMR .

Q. Methodological Recommendations

- Reaction optimization : Screen solvent systems (PEG-400/DMF vs. THF/H₂O) and catalysts (CuI vs. Ru complexes) to balance yield and regioselectivity .

- Advanced purification : Combine column chromatography with preparative HPLC (C18 columns, acetonitrile/water gradients) for high-purity isolates .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify experimental assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.